p-Methylsulfonyl dibromotoluene
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Overview
Description
p-Methylsulfonyl dibromotoluene: is an organic compound characterized by the presence of a methylsulfonyl group and two bromine atoms attached to a toluene ring. This compound is significant in various chemical syntheses and industrial applications due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The traditional preparation of p-methylsulfonyl dibromotoluene involves the use of p-methylsulfonyl toluene as the starting material. Bromine is used as the oxidant in this process. The reaction typically proceeds under controlled conditions to ensure the selective bromination of the toluene ring .
Industrial Production Methods: In industrial settings, the preparation of this compound can be achieved through continuous flow processes. This method involves the use of molten p-methylsulfonyl toluene and liquid bromine as raw materials. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: p-Methylsulfonyl dibromotoluene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form p-methylsulfonyl benzaldehyde.
Reduction: Reduction reactions can convert the dibromo compound to its corresponding dehalogenated derivatives.
Substitution: The bromine atoms in this compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Bromine is commonly used as the oxidant.
Reduction: Reducing agents such as hydrobromic acid or sulfuric acid are employed.
Substitution: Various nucleophiles can be used to replace the bromine atoms.
Major Products Formed:
Oxidation: p-Methylsulfonyl benzaldehyde.
Reduction: Dehalogenated derivatives.
Substitution: Compounds with different functional groups replacing the bromine atoms.
Scientific Research Applications
Chemistry: p-Methylsulfonyl dibromotoluene is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of complex molecules .
Biology and Medicine: The compound serves as a precursor in the synthesis of pharmaceutical intermediates, such as p-methylsulfonyl benzaldehyde, which is used in the production of broad-spectrum antibiotics like thiamphenicol .
Industry: In industrial applications, this compound is utilized in the production of specialty chemicals and additives. Its unique properties make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of p-methylsulfonyl dibromotoluene involves its reactivity with various reagents. The bromine atoms and the methylsulfonyl group play crucial roles in its chemical behavior. The compound can undergo nucleophilic substitution, oxidation, and reduction reactions, leading to the formation of different products. These reactions are facilitated by the electron-withdrawing nature of the methylsulfonyl group, which enhances the reactivity of the bromine atoms .
Comparison with Similar Compounds
- p-Bromophenylsulfonyl azide
- p-Tolylsulfonyl azide
- Methylsulfonyl azide
Comparison: p-Methylsulfonyl dibromotoluene is unique due to the presence of both bromine atoms and a methylsulfonyl group on the toluene ring. This combination imparts distinct reactivity compared to other similar compounds. For instance, p-bromophenylsulfonyl azide and p-tolylsulfonyl azide contain azide groups, which lead to different chemical behaviors and applications .
Properties
Molecular Formula |
C8H8Br2O2S |
---|---|
Molecular Weight |
328.02 g/mol |
IUPAC Name |
1,3-dibromo-2-methyl-5-methylsulfonylbenzene |
InChI |
InChI=1S/C8H8Br2O2S/c1-5-7(9)3-6(4-8(5)10)13(2,11)12/h3-4H,1-2H3 |
InChI Key |
NCDHFCQESWRASU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1Br)S(=O)(=O)C)Br |
Origin of Product |
United States |
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